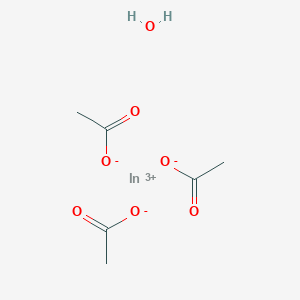![molecular formula C21H23FN2O4 B12500549 Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a propyl ester group, a fluorophenyl carbonyl group, and a morpholine ring attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized by reacting 4-fluorobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid to form propyl 4-fluorobenzoate.
Introduction of the Morpholine Ring: The propyl 4-fluorobenzoate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholinyl benzoate intermediate.
Formation of the Final Compound: The intermediate is further reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
科学的研究の応用
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and morpholine groups enhances its binding affinity and specificity towards certain targets.
類似化合物との比較
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:
Propyl 5-{[(3-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a different fluorine position on the phenyl ring.
Propyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C21H23FN2O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
propyl 5-[(4-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23FN2O4/c1-2-11-28-21(26)18-14-17(7-8-19(18)24-9-12-27-13-10-24)23-20(25)15-3-5-16(22)6-4-15/h3-8,14H,2,9-13H2,1H3,(H,23,25) |
InChIキー |
MQYWGNGVCHMLFR-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


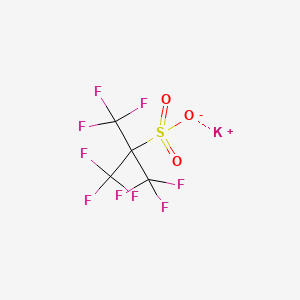

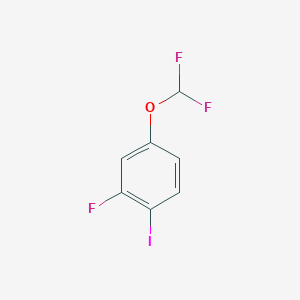

![2-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12500489.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride](/img/structure/B12500499.png)
![1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12500500.png)
![(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)
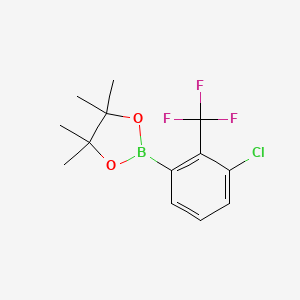
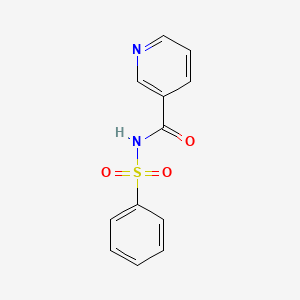
![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500522.png)
![Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500524.png)
